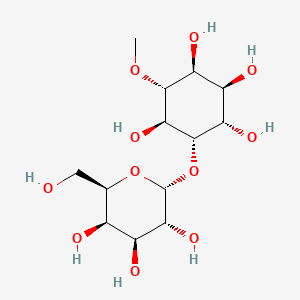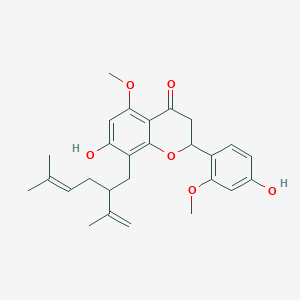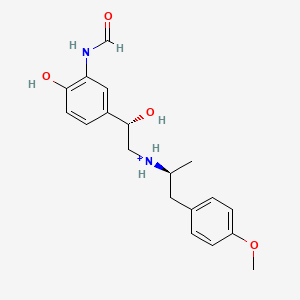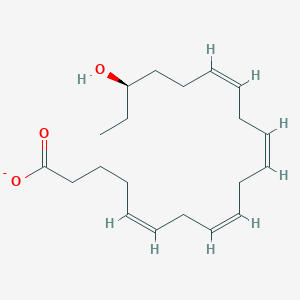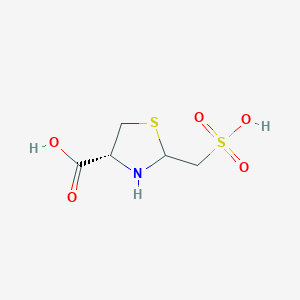
2-sulfomethyl-L-thioproline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-sulfomethyl-L-thioproline is a thiazolidinemonocarboxylic acid that is L-thioproline with a sulfomethyl group at position 2. It has a role as a metabolite. It is a thiazolidinemonocarboxylic acid, an organosulfonic acid and a thioproline. It derives from a L-thioproline.
科学的研究の応用
Immune System Enhancement
Research has demonstrated that dietary supplementation with thioproline, an antioxidant and free radical scavenger, can significantly stimulate the immune system in aged mice. This enhancement includes improved lymphoproliferative response, increased mobility of lymphocytes, and heightened natural killer activity, suggesting potential benefits for immune response in aging populations (Fuente et al., 1998).
Macrophage Function Improvement
Thioproline ingestion has been found to stimulate phagocytic functions of peritoneal macrophages in adult mice. This includes enhanced adherence, chemotaxis, phagocytosis, and superoxide anion production, particularly benefiting individuals with depressed immune functions (Correa et al., 1999).
Pharmaceutical Synthesis
Thioproline has been used in the mechanochemical synthesis of pharmaceutically relevant sulfonyl-(thio)ureas, including anti-diabetic drugs. This represents a novel application of mechanochemistry in pharmaceutical synthesis (Tan et al., 2014).
Embryogenic Cell Line Selection
In plant science, thioproline has been utilized for the specific selection of embryogenic cell lines in Agrostis alba L. This application suggests its utility in plant tissue culture and genetic engineering (Shetty & Asano, 1991).
Herbicide Toxicity Protection
Thioproline partially protects crops like sorghum against herbicide toxicity, indicating its potential role in agricultural applications to mitigate the negative impacts of herbicides (Hilton & Pillai, 1988).
特性
製品名 |
2-sulfomethyl-L-thioproline |
|---|---|
分子式 |
C5H9NO5S2 |
分子量 |
227.3 g/mol |
IUPAC名 |
(4R)-2-(sulfomethyl)-1,3-thiazolidine-4-carboxylic acid |
InChI |
InChI=1S/C5H9NO5S2/c7-5(8)3-1-12-4(6-3)2-13(9,10)11/h3-4,6H,1-2H2,(H,7,8)(H,9,10,11)/t3-,4?/m0/s1 |
InChIキー |
HYGZRLVEUKTESI-WUCPZUCCSA-N |
異性体SMILES |
C1[C@H](NC(S1)CS(=O)(=O)O)C(=O)O |
正規SMILES |
C1C(NC(S1)CS(=O)(=O)O)C(=O)O |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




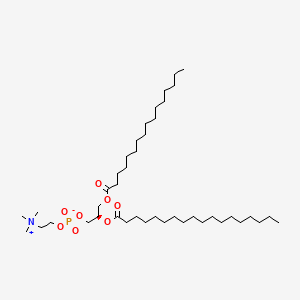

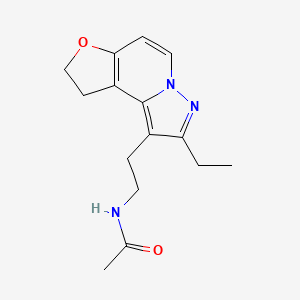
![3-Oxa-12,20-diazapentacyclo[10.8.0.01,5.06,11.014,19]icosa-6,8,10,14,16,18-hexaene-4,13-dione](/img/structure/B1265053.png)
![carbanide;cobalt(2+);[(2R,3S,4R,5S)-5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] [(2R)-1-[3-[(1R,2R,3R,5Z,7S,10Z,12S,13S,15Z,17S,18S,19R)-2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-24-id-3-yl]propanoylamino]propan-2-yl] phosphate](/img/structure/B1265054.png)
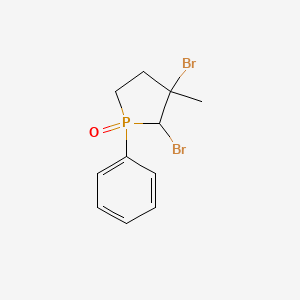
![[S,(+)]-4-Methylnonane](/img/structure/B1265057.png)
![9-(dimethylamino)-2,2,4,11,11-pentamethyl-1-{4-oxo-4-[(5-{[5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoyl]amino}pentyl)amino]butyl}-2,11-dihydronaphtho[2,3-g]quinolinium perchlorate](/img/structure/B1265060.png)

